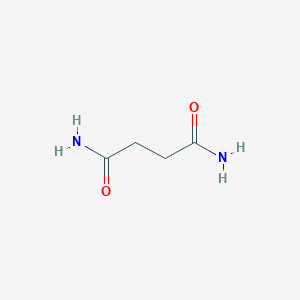








|
REACTION_CXSMILES
|
[C:1]([NH2:8])(=[O:7])[CH2:2][CH2:3][C:4](N)=[O:5].[Br:9][CH:10](Br)[CH3:11].C(=O)([O-])[O-].[K+].[K+]>CC(=O)CC>[Br:9][CH2:10][CH2:11][N:8]1[C:1](=[O:7])[CH2:2][CH2:3][C:4]1=[O:5] |f:2.3.4|
|


|
Name
|
|
|
Quantity
|
49.5 g
|
|
Type
|
reactant
|
|
Smiles
|
C(CCC(=O)N)(=O)N
|
|
Name
|
|
|
Quantity
|
750 mL
|
|
Type
|
solvent
|
|
Smiles
|
CC(CC)=O
|
|
Name
|
|
|
Quantity
|
187.9 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC(C)Br
|
|
Name
|
|
|
Quantity
|
138 g
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|


|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
under heating
|
|
Type
|
TEMPERATURE
|
|
Details
|
the mixture was heated
|
|
Type
|
TEMPERATURE
|
|
Details
|
under reflux for 9.5 h.
|
|
Duration
|
9.5 h
|


|
Name
|
|
|
Type
|
|
|
Smiles
|
BrCCN1C(CCC1=O)=O
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |